Product packaging for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine(Cat. No.:)

bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12216351
M. Wt: 241.72 g/mol
InChI Key: LNGCCTXAHOBWIH-UHFFFAOYSA-N
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Description

bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound provided for research and experimental purposes. This product is designated as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. The molecular formula for this compound is C10H18Cl3N5, and it has a molecular weight of 314.64 g/mol . Its structure is characterized by a central amine group with two (1-methyl-1H-pyrazol-5-yl)methyl substituents. Compounds featuring the 1-methyl-1H-pyrazol-5-amine scaffold are of significant interest in agricultural and antimicrobial research. Recent scientific investigations have demonstrated that derivatives based on this core structure, particularly those incorporating disulfide moieties, exhibit potent biological activities . For instance, such derivatives have shown promising in vitro and in vivo antifungal activity against pathogens like Valsa mali , as well as notable antibacterial activity against Pseudomonas syringae . The proposed mechanism of action for these active derivatives can include inducing oxidative damage in pathogen cells, leading to effects such as hyphal collapse and intracellular reactive oxygen species accumulation . Researchers can leverage this compound as a key synthetic intermediate or building block for developing novel bioactive molecules. Please refer to the product's Safety Data Sheet for proper handling and storage information. Note that international shipping, including cold-chain transportation, may be available for this product .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClN5 B12216351 bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

LNGCCTXAHOBWIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C.Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine and Its Derivatives

Established Synthetic Pathways and Reaction Mechanisms for Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

The synthesis of bis(pyrazolyl)methane compounds, including this compound, is often achieved through condensation reactions. A prevalent and established method is the Mannich reaction. smolecule.com This reaction typically involves the condensation of a pyrazole (B372694), formaldehyde (B43269), and a primary or secondary amine under acidic conditions. For the synthesis of the parent compound, this would involve reacting 1-methyl-1H-pyrazole with formaldehyde and ammonia.

Another common pathway involves a two-step process. First, a precursor such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol is prepared by condensing a pyrazole derivative (in this case, 3,5-dimethylpyrazole) with formaldehyde. nih.govmdpi.com This intermediate can then be reacted with an appropriate amine to yield the desired bis(pyrazolyl)methylamine derivative. nih.govmdpi.com For the specific synthesis of N,N-bis((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)propan-2-amine, (3,5-dimethyl-1H-pyrazol-1-yl)methanol is reacted with propan-2-amine in acetonitrile (B52724). mdpi.com

The general mechanism for these condensation reactions involves the initial formation of an electrophilic iminium ion from the amine and formaldehyde, or a hydroxymethyl derivative from the pyrazole and formaldehyde. The pyrazole ring then acts as a nucleophile, attacking the electrophile to form the C-N or C-C bond, respectively. A second equivalent of the pyrazole then reacts to form the final bis(pyrazolyl)methane structure.

Optimization Strategies for Yield and Purity in the Synthesis of this compound

Optimizing the synthesis of this compound and its analogs is crucial for their practical application. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the use of catalysts.

For instance, in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a related class of compounds, various catalysts have been explored to improve reaction yields and rates. nih.gov Sodium acetate (B1210297) has been used effectively as a catalyst in 70% ethanol (B145695) at room temperature, providing high to excellent yields with the advantage of simple product isolation by filtration. nih.gov The optimization of catalyst loading showed that a 10% molar equivalent of sodium acetate provided the best results for the model reaction. nih.gov

The solvent system also plays a critical role. While some syntheses are performed in organic solvents like acetonitrile nih.govmdpi.com or ethanol ekb.eg, others have explored solvent-free conditions, which can simplify workup and reduce environmental impact. researchgate.netresearchgate.net Temperature is another key variable; reactions may be conducted at room temperature nih.gov, or heated to moderate temperatures (e.g., 55-60 °C or 70 °C) to increase the reaction rate. mdpi.comekb.eg The purification of the final products is often achieved by washing with a suitable solvent like diethyl ether or by recrystallization to obtain high purity. mdpi.comresearchgate.net

Table 1: Optimization of Reaction Conditions for a Related Bis(pyrazol-5-ol) Synthesis This table is based on data for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) which illustrates common optimization parameters.

CatalystSolventTemperature (°C)Typical Yield (%)Reference
Sodium Acetate70% EtOHRoom TempHigh to Excellent nih.gov
Alum (KAl(SO4)2·12H2O)Solvent-free6081-95 researchgate.net
[Et3NH][HSO4]Solvent-freeNot specifiedHigh researchgate.net
None (Microwave)Solvent-free60Not specified researchgate.net
None (Visible Light)Not specifiedRoom TempExcellent acs.org

Exploration of Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For the synthesis of bis(pyrazolyl)methane derivatives, several green chemistry approaches have been investigated. These methods aim to reduce or eliminate the use of hazardous solvents and catalysts, and to improve energy efficiency.

One such approach is the use of catalyst-free and solvent-free reaction conditions. researchgate.net For example, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized by simply heating an intimate mixture of the reactants or by using microwave irradiation, completely avoiding the need for a catalyst or solvent. researchgate.net

Visible light-promoted synthesis is another innovative green strategy. acs.orgnih.gov This method has been successfully applied to the one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) from aromatic aldehydes and a pyrazolone (B3327878) derivative. acs.orgnih.gov The reaction proceeds in excellent yield under visible light at room temperature without the need for a catalyst, offering a cost-effective and sustainable protocol. acs.orgnih.gov

Furthermore, the use of reusable and non-toxic catalysts like alum (KAl(SO₄)₂·12H₂O) aligns with the principles of green chemistry. researchgate.net Ionic liquids, such as [Et₃NH][HSO₄], have also been employed as recyclable catalysts for the synthesis of these compounds under solvent-free conditions. researchgate.net These green methodologies not only minimize the environmental footprint but can also offer advantages in terms of simplified procedures and high product yields. nih.govacs.org

Synthetic Routes to Functionalized and Analogous this compound Ligands

The versatility of bis(pyrazolyl)methane ligands stems from the ability to introduce a wide range of functional groups into their structure. This functionalization allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the properties of the resulting metal complexes.

Synthetic routes to functionalized derivatives often involve starting with a substituted pyrazole or using a functionalized amine in the condensation reaction. For example, a multi-step synthesis has been developed for novel functionalized bis(pyrazol-1-yl)methane ligands containing phosphine (B1218219) groups, such as bis(5-diphenylphosphino-pyrazol-1-yl)methane. psu.edu

Another approach is to modify the bridging group. The synthesis of N,N-bis[(1,5-dimethylpyrazol-3-yl)methyl]benzylamine demonstrates the introduction of a benzyl (B1604629) group on the central nitrogen atom. researchgate.net Similarly, by using different primary amines, a variety of substituents can be introduced. For instance, reacting (3,5-dimethyl-1H-pyrazol-1-yl)methanol with amines like diethylpentane-1,4-diamine, 3-methoxybenzylamine, and 2-phenylethanamine leads to the corresponding functionalized bis-pyrazole derivatives. nih.govmdpi.com

The synthesis of pyrazole derivatives with other functional moieties, such as disulfide groups nih.gov or piperidinyl-carboxylates mdpi.com, has also been reported, highlighting the broad scope for creating a diverse library of bis(pyrazolyl)methane ligands for various applications.

Coordination Chemistry of Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine with Metal Ions

Ligand Coordination Modes and Denticity of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine

This compound is a tripodal ligand featuring two 1-methyl-1H-pyrazol-5-yl units linked by a central secondary amine. This structural arrangement provides three potential nitrogen donor atoms for coordination to a metal center, classifying it as a potentially tridentate ligand. The denticity and coordination modes are influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Pyrazole (B372694) Nitrogen Donor Characteristics in Coordination

The pyrazole rings in this compound offer their pyridinic nitrogen atoms (N2 position) as primary coordination sites. The N-methylation of the pyrazole ring prevents coordination at the N1 position and directs the metal ion to the sterically available N2 nitrogen. The electronic properties of the pyrazole ring, influenced by the methyl substituent, play a crucial role in the donor strength of the nitrogen atom. Generally, pyrazole nitrogens are considered effective σ-donors, contributing to the formation of stable metal-ligand bonds. The coordination of the pyrazole nitrogen is often confirmed by spectroscopic techniques such as X-ray crystallography and NMR spectroscopy, where a shift in the signals of the pyrazole protons upon complexation is observed.

Amine Nitrogen Donor Characteristics in Coordination

The central secondary amine nitrogen atom represents the third potential coordination site in the ligand, allowing it to act as a tripodal chelator. The lone pair of electrons on the amine nitrogen can coordinate to a metal ion, completing a chelate ring system. The involvement of the amine nitrogen in coordination is often dependent on the steric and electronic requirements of the metal center. In some instances, the amine may remain uncoordinated, particularly if the metal ion has a smaller ionic radius or a preference for a lower coordination number. Spectroscopic evidence, such as changes in the N-H stretching frequency in infrared (IR) spectroscopy, can indicate the participation of the amine nitrogen in the coordination sphere.

Chelating and Bridging Capabilities in Metal Complexes

The flexible nature of the methylene (B1212753) linkers between the pyrazole rings and the central amine allows the ligand to adopt various conformations to accommodate different metal ions. Typically, this compound acts as a tridentate chelating ligand (κ³-N,N',N''), forming two five-membered chelate rings with a single metal center. This mode of coordination is common in the formation of mononuclear complexes.

In addition to its chelating ability, the ligand can also function as a bridging ligand. For instance, one pyrazole nitrogen and the amine nitrogen could coordinate to one metal center, while the second pyrazole nitrogen binds to an adjacent metal ion, leading to the formation of polynuclear or polymeric structures. The specific coordination mode adopted is a delicate balance of factors including the metal-to-ligand ratio, the nature of the counter-anion, and the solvent system used during synthesis.

Synthesis and Characterization of Transition Metal Complexes of this compound

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a combination of analytical techniques, including elemental analysis, mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction.

3d-Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn)

Complexes of this compound with first-row transition metals have been investigated, revealing a range of coordination geometries and magnetic properties. For example, cobalt(II) complexes have been synthesized and structurally characterized. In a notable example, a cobalt(II) nitrate (B79036) complex, [Co(ddae)(NO₃)₂] (where ddae is a similar ligand, bis(2-(3,5-dimethyl-1-pyrazolyl)ethyl)ethylamine), the ligand coordinates in a tridentate fashion, resulting in a distorted octahedral geometry around the Co(II) ion. researchgate.net The coordination sphere is completed by two nitrate anions.

Copper(II) complexes of similar tripodal pyrazole ligands have also been prepared and studied for their catalytic activities. tandfonline.com The reaction of the ligand with copper(II) salts often leads to the formation of mononuclear complexes where the ligand is tridentate. For instance, the complex [Cu(ddae)Cl₂]·C₂H₅OH features a tridentate ligand, resulting in a distorted square pyramidal geometry around the copper(II) center. researchgate.net

Zinc(II) complexes with related N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized and characterized. X-ray structures of these complexes, such as [LZnCl₂], show a distorted tetrahedral geometry around the zinc(II) center. tandfonline.com Interestingly, in some of these zinc complexes, the amine nitrogen does not coordinate to the metal center, leading to the formation of an eight-membered chelate ring with the ligand acting in a bidentate fashion. tandfonline.com

Table 1: Selected 3d-Transition Metal Complexes with Similar Tripodal Pyrazole Ligands

Complex Metal Ion Coordination Geometry Reference
[Co(ddae)(NO₃)₂] Co(II) Distorted Octahedral researchgate.net
[Cu(ddae)Cl₂]·C₂H₅OH Cu(II) Distorted Square Pyramidal researchgate.net

Note: 'ddae' and 'L' represent structurally similar but not identical ligands to this compound. Data for the exact target compound is limited in publicly available literature.

4d-Transition Metal Complexes (e.g., Ru, Rh, Pd)

The coordination chemistry of this compound with heavier transition metals is an area of active research. While specific data for the named ligand is scarce, studies on analogous pyrazole-based ligands provide insights into the expected coordination behavior.

Ruthenium complexes with related tripodal pyrazole ligands have been synthesized and characterized, often exhibiting interesting catalytic properties. For instance, arene-ruthenium(II) complexes with bis(pyrazol-1-yl)alkanes have been developed. researchgate.net These complexes can adopt a "piano-stool" geometry, with the pyrazole ligand coordinating to the ruthenium center.

Palladium(II) complexes with similar tridentate bis(pyrazolyl)amine ligands have been reported. These complexes typically feature a square-planar geometry around the Pd(II) ion, with the tripodal ligand occupying three coordination sites and a fourth site being occupied by a co-ligand such as a halide or pseudohalide. researchgate.net

Table 2: General Information on 4d-Transition Metal Complexes with Analogous Pyrazole Ligands

Metal Ion Typical Coordination Geometry Potential Applications
Ruthenium(II) Octahedral, "Piano-stool" Catalysis
Rhodium(I)/Rhodium(III) Square Planar/Octahedral Catalysis

Note: This table provides a general overview based on studies of similar ligands, as specific data for this compound complexes with these metals is not widely available in the cited literature.

5d-Transition Metal Complexes (e.g., Ir, Pt)

The coordination chemistry of this compound with 5d transition metals such as iridium (Ir) and platinum (Pt) is an area of growing research interest, driven by the unique catalytic and photophysical properties of these heavy metal complexes. researchgate.netresearchgate.net While specific studies on this compound with these metals are limited, the behavior of analogous pyrazole-containing ligands provides valuable insights.

Iridium(III) complexes, known for their rich photochemistry and applications in catalysis and as phosphorescent emitters, readily form stable octahedral complexes with nitrogen-donor ligands. docbrown.info It is anticipated that this compound would act as a tridentate ligand, occupying three coordination sites of the Ir(III) ion. The remaining three sites would be filled by other ligands, such as chlorides or cyclometalating ligands, to complete the octahedral geometry. The specific nature of these ancillary ligands plays a crucial role in tuning the electronic and photophysical properties of the iridium complex.

Structural Diversity and Isomerism in this compound Metal Complexes

The flexible nature of the this compound ligand allows for significant structural diversity and the potential for various types of isomerism in its metal complexes. The ligand can adopt different conformations upon coordination, which, in conjunction with the coordination preferences of the metal ion and the nature of other ligands present, leads to a rich variety of molecular architectures.

One key factor influencing the structure is the dihedral angle between the two pyrazole rings, which can vary depending on the metal ion and the co-ligands. docbrown.info This flexibility allows the ligand to accommodate a range of metal ions with different ionic radii and coordination geometries.

Isomerism is a common feature in complexes of bis(pyrazolyl)amine-type ligands. For square planar and octahedral complexes, geometric isomers (cis/trans, fac/mer) are possible. For example, in an octahedral complex of the type [M(L)X₃] (where L is the tridentate ligand and X is a monodentate ligand), facial (fac) and meridional (mer) isomers can exist, depending on the arrangement of the three nitrogen donor atoms of the ligand around the metal center.

Coordination with Main Group, Lanthanide, and Actinide Metal Ions

While the coordination chemistry of this compound is more extensively studied with transition metals, its interactions with main group, lanthanide, and actinide metal ions are also of interest.

Main Group Metals: The coordination of this ligand with main group metals is expected to be driven primarily by electrostatic interactions. The N-donor atoms of the pyrazole rings and the central amine can coordinate to Lewis acidic main group metal centers. The resulting complexes are often studied for their structural features and potential applications in catalysis. For example, zinc(II) complexes with similar bis(pyrazolyl)amine ligands have been synthesized and characterized, often exhibiting tetrahedral geometries. docbrown.info

Lanthanide and Actinide Ions: The coordination chemistry of f-block elements is characterized by high coordination numbers (typically 8-12) and predominantly ionic bonding. The flexible tridentate nature of this compound makes it a suitable ligand for these large metal ions. In complexes with lanthanides (Ln) and actinides (An), it is likely that more than one ligand molecule, or a combination of the ligand and other solvent or anionic ligands, will coordinate to the metal center to satisfy its high coordination number.

Studies on related pyrazole-containing ligands with lanthanides and actinides have shown the formation of complexes with varying stoichiometries and coordination modes. osti.gov The luminescence properties of lanthanide complexes are of particular interest, as the ligand can act as an "antenna," absorbing light and transferring the energy to the metal ion, which then emits at its characteristic wavelength. For actinides, the focus is often on understanding the fundamental coordination chemistry and its relevance to separation science and nuclear fuel cycles. osti.gov

Spectroscopic Elucidation of Metal-Ligand Interactions in this compound Complexes

Spectroscopic techniques are indispensable tools for characterizing the structure and bonding in metal complexes of this compound.

¹H and ¹³C NMR spectroscopy are powerful methods for confirming the coordination of the ligand to a metal ion. Upon complexation, the chemical shifts of the ligand's protons and carbons are altered. The protons on the pyrazole rings and the methylene bridges are particularly sensitive to coordination. The magnitude and direction of the shift provide information about the changes in the electronic environment upon complexation. semanticscholar.org For diamagnetic complexes, the integration of the proton signals can confirm the stoichiometry of the complex. In cases of isomerism, separate sets of signals may be observed for each isomer. For paramagnetic complexes, the signals are often broadened and significantly shifted, but can still provide valuable structural information.

Table 1: Illustrative ¹H NMR Chemical Shift Data (δ, ppm) for a Hypothetical Diamagnetic Complex

Proton Free Ligand Complex
Pyrazole-H3 ~6.2 6.4 - 6.8
Pyrazole-H4 ~7.5 7.7 - 8.0
N-CH₃ ~3.8 3.9 - 4.2
CH₂ ~4.0 4.2 - 4.6
NH ~2.5 3.0 - 3.5

Note: These are representative values and can vary significantly depending on the metal, solvent, and other ligands.

Vibrational spectroscopy provides information about the functional groups in the ligand and how they are affected by coordination. The C=N and C=C stretching vibrations of the pyrazole rings, typically observed in the 1400-1600 cm⁻¹ region, may shift upon coordination. semanticscholar.org The N-H stretching vibration of the central amine group is also a useful diagnostic peak. In the free ligand, this appears as a sharp band, which may broaden and shift upon coordination. New bands at lower frequencies (typically below 600 cm⁻¹) can often be assigned to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.

Table 2: Typical IR Frequencies (cm⁻¹) for Ligand and its Metal Complexes

Vibration Free Ligand Complex
ν(N-H) ~3300 3250-3200
ν(C=N) ~1580 1570-1550
ν(C=C) ~1500 1490-1470
ν(M-N) - 550-400

Note: These are general ranges and the exact positions depend on the specific complex.

UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The spectra of the complexes typically show two main types of absorption bands:

Intraligand transitions: These are high-energy absorptions, usually in the UV region (below 300 nm), corresponding to π→π* and n→π* transitions within the pyrazole rings of the ligand. These bands may be slightly shifted upon coordination. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) bands: These transitions involve the transfer of an electron between the metal ion and the ligand. They are typically observed in the visible or near-UV region and are responsible for the color of many transition metal complexes. The energy of these bands provides information about the electronic structure of the complex.

d-d transitions: For transition metal complexes, weak absorptions corresponding to transitions between the d-orbitals of the metal ion may be observed in the visible region. The positions and intensities of these bands are indicative of the coordination geometry and the ligand field strength. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Iridium(III) chloride
Platinum(II) chloride

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for studying metal complexes that possess one or more unpaired electrons (i.e., paramagnetic species). This method provides detailed information about the electronic structure, the identity of the metal ion, its oxidation state, and the nature of the metal-ligand bonding.

For paramagnetic complexes of this compound, such as those with Cu(II), high-spin Fe(III), or Mn(II), EPR spectroscopy would be a critical characterization tool. The spectrum's g-values and hyperfine coupling constants (A-values) are particularly informative. The g-tensor components (gₓ, gᵧ, g₂) reveal the symmetry of the electron's environment, helping to distinguish between, for example, tetrahedral, square planar, or octahedral coordination geometries. The hyperfine coupling arises from the interaction of the electron spin with the nuclear spin of the metal and donor atoms (like ¹⁴N from the pyrazole and amine groups). Analysis of this coupling can elucidate the degree of covalency in the metal-ligand bonds and confirm the coordination of the nitrogen atoms from the ligand to the metal center.

As of the latest available data, specific EPR spectroscopic studies detailing the g-values and hyperfine coupling constants for paramagnetic metal complexes exclusively featuring the this compound ligand have not been extensively reported in publicly accessible literature. Research on structurally related pyrazole-containing ligands suggests that the nitrogen-rich environment provided by such ligands can lead to complex and informative EPR spectra, which are highly sensitive to geometric and electronic changes.

X-ray Absorption Spectroscopy (XAS) for Metal Oxidation States and Geometry

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a metal atom in any state of matter. researchgate.net It is particularly valuable for systems that are difficult to crystallize or for studying species in solution. researchgate.net The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, including the pre-edge and rising-edge features, provides information on the oxidation state and coordination geometry of the absorbing metal atom. researchgate.net For a complex involving this compound, the energy of the absorption edge would be a direct indicator of the metal's oxidation state (e.g., distinguishing between Fe(II) and Fe(III)). The shape and intensity of pre-edge features are sensitive to the coordination number and symmetry around the metal ion. researchgate.net

The EXAFS region contains oscillatory structures that can be analyzed to determine the types of neighboring atoms, their distances from the metal center, and their coordination numbers. For a metal complex with this compound, EXAFS analysis could precisely measure the metal-nitrogen bond lengths for the two pyrazole nitrogens and the central amine nitrogen, providing a detailed picture of the coordination sphere. While XAS is a broadly applied technique in coordination chemistry, specific published XAS data for complexes of this compound are not currently available.

Electrochemical Behavior and Redox Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes is crucial for understanding their reactivity, particularly in processes involving electron transfer, such as catalysis. Techniques like cyclic voltammetry (CV) are used to study the redox properties of these compounds, revealing the potentials at which the metal center can be oxidized or reduced.

The this compound ligand, with its three nitrogen donor atoms, creates a specific electronic environment around the coordinated metal ion. The electron-donating character of the ligand is expected to stabilize higher oxidation states of the metal, influencing the redox potentials. For example, in a Cu(I)/Cu(II) couple, the ligand would affect the ease of the Cu(I) → Cu(II) oxidation.

Studies on related copper complexes with different pyrazole-based ligands have shown that tuning the electronic properties of the ligand (e.g., by adding electron-donating or withdrawing groups to the pyrazole rings) can systematically alter the redox potentials and catalytic activity. researchgate.net For instance, in electrocatalytic water oxidation, the overpotential and turnover frequency are directly linked to the electronic environment created by the ligand. researchgate.net Although these findings highlight the importance of the ligand framework, specific electrochemical data, such as redox potentials for metal complexes of this compound, remain to be documented in dedicated studies.

Table 1: Illustrative Electrochemical Data for Related Copper-Pyrazole Complexes in Catalysis (Note: This table is based on data for structurally related compounds and serves to illustrate the type of data obtained from electrochemical studies. Specific values for this compound complexes are not available.)

Complex/Ligand SystemRedox ProcessPotential (V vs. NHE)Catalytic MetricValueReference
Cu(I)-bis(pyrazol-1-ylmethyl)pyridine (with Me groups)Water OxidationTOF (s⁻¹)9.77 researchgate.net
Cu(I)-bis(pyrazol-1-ylmethyl)pyridine (with Ph groups)Water OxidationTOF (s⁻¹)0.0086 researchgate.net

TOF: Turnover Frequency

Solution Dynamics and Ligand Exchange Reactions in Metal Complexes of this compound

The behavior of metal complexes in solution, including their stability and the lability of their ligands, is fundamental to their function. Solution dynamics encompass processes such as ligand exchange, conformational changes, and solvent interactions.

For complexes of this compound, the tridentate nature of the ligand would likely result in the formation of stable, chelated structures. However, depending on the metal ion, its coordination number preference, and the solvent, the complex may still exhibit dynamic behavior. For instance, in an octahedral complex, the three remaining coordination sites could be occupied by solvent molecules or other anions, which may undergo exchange. The rate of this exchange can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

In some systems with polydentate pyrazole ligands, selective anion exchange has been observed, where the ability to substitute a coordinated anion depends on the size and nature of both the incoming and outgoing anions. mocedes.org Furthermore, conformational mobility within metallacyclic structures formed by such ligands can sometimes be observed through NMR, where distinct signals for protons in different chemical environments may appear at low temperatures and coalesce at higher temperatures. Detailed studies on the solution dynamics and specific ligand exchange rates for complexes of this compound are an area for future research.

No Catalytic Applications Found for this compound

A comprehensive review of scientific literature and chemical databases reveals no published research on the catalytic applications of metal complexes derived from the specific compound this compound.

Despite extensive searches for data related to the catalytic activity of this ligand in various chemical transformations, no relevant studies or findings could be identified. The searches were conducted to populate a detailed article on its use in homogeneous catalysis, with a focus on specific reaction types. However, there is no available information in the public domain regarding its use in the following areas:

Oxidation and Oxygenation Reactions

Reduction and Hydrogenation Processes

Carbon-Carbon Bond Formation (including Cross-Coupling and Polymerization)

C-H Activation and Functionalization Catalysis

Asymmetric Catalysis and Enantioselective Transformations

Electrocatalysis and Photocatalysis

The compound, identified by its CAS Number 1603462-95-8 and IUPAC name bis(1-methyl-1H-pyrazol-5-yl)methanamine, is listed by chemical suppliers. However, this availability does not correspond with any published academic or industrial research detailing its coordination to metal centers for catalytic purposes.

While the broader class of bis(pyrazolyl) ligands has been extensively studied and applied in catalysis, this particular derivative with a secondary amine bridge and methylation at the N1 position of the pyrazole ring does not appear in the current body of scientific literature in a catalytic context. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content.

Catalytic Applications of Metal Complexes Derived from Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine

Mechanistic Investigations of Catalytic Cycles Involving Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Ligands

Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design and optimization of catalysts. For metal complexes of this compound, these investigations are crucial to elucidating the roles of the metal center and the ligand in facilitating chemical reactions.

Identification of Active Species and Reaction Intermediates

The identification of the true active species and any transient reaction intermediates is a cornerstone of mechanistic analysis. For catalytic systems based on this compound, spectroscopic techniques are often employed to probe the catalyst's state during the reaction. While specific studies on this compound are limited, research on analogous bis(pyrazolyl)methane and bis(pyrazolylmethyl)pyridine copper complexes in oxidation reactions suggests that the initial metal complex may act as a pre-catalyst. rsc.orgrsc.org The active species is often a higher-valent metal-oxo or a metal-substrate adduct formed in situ. For instance, in the oxidation of catechols, a proposed mechanism involves the coordination of the catechol to the copper center, followed by electron transfer to form a semiquinone radical and a reduced copper species. researchgate.net The subsequent reaction with oxygen regenerates the active catalyst.

Table 1: Spectroscopic Techniques for Intermediate Identification

Spectroscopic TechniqueInformation Gained
UV-Vis SpectroscopyMonitors changes in the metal's oxidation state and coordination environment.
Electron Paramagnetic Resonance (EPR)Detects and characterizes paramagnetic species, such as Cu(II) intermediates or organic radicals.
Nuclear Magnetic Resonance (NMR)Provides structural information on diamagnetic species and can track ligand and substrate transformations. acs.org
X-ray Absorption Spectroscopy (XAS)Offers insights into the local coordination geometry and electronic structure of the metal center in non-crystalline states.

Kinetic Studies and Determination of Rate Laws

Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, which are essential for formulating a rate law and, by extension, a plausible reaction mechanism. For catalytic processes involving this compound complexes, kinetic analyses would typically involve systematically varying the concentrations of the substrate, the catalyst, and any co-reagents while monitoring the reaction progress.

In related systems, such as the copper-catalyzed oxidation of catechol with pyrazole-based ligands, kinetic studies have shown that the reaction rate can depend on both the catalyst and substrate concentrations. researchgate.net For instance, the catalytic rate of catechol oxidation by a copper complex of 5-chloro-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine was found to be 5.596 µmol L⁻¹ min⁻¹. researchgate.net Similarly, kinetic studies on the ring-opening polymerization of ε-caprolactone catalyzed by copper(II) and zinc(II) complexes of (pyrazol-1-ylmethyl)pyridine ligands demonstrated pseudo-first-order kinetics with respect to the monomer. rsc.org Such data are instrumental in determining the rate-determining step of the catalytic cycle.

Table 2: Representative Kinetic Data for Related Pyrazole-Based Catalysts

Catalyst SystemReactionRate Constant (k)Rate LawReference
[Zn(Ac)₂(L¹)] (L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine)ROP of ε-caprolactone0.044 h⁻¹Pseudo-first-order rsc.org
[Cu(Ac)₂(L¹)] (L¹ = 2-(3,5-dimethylpyrazol-1-ylmethyl)pyridine)ROP of ε-caprolactone0.017 h⁻¹Pseudo-first-order rsc.org
Cu(I) complex of 2,6-bis((1H-pyrazol-1-yl)methyl)pyridineWater OxidationTOF = 0.31 s⁻¹- rsc.org

Computational Insights into Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of catalytic reactions. For complexes of this compound, DFT calculations can provide detailed information on the structures of reactants, intermediates, transition states, and products. mdpi.com These calculations help to elucidate the feasibility of proposed mechanistic pathways by determining the activation barriers associated with each elementary step.

For example, DFT studies on cobalt(II) complexes with pyrazole-pyridin-2-amine ligands in catecholase and phenoxazinone oxidation have helped to correlate the electronic structure with catalytic activity. researchgate.net Such studies can predict the geometry of the active site, the binding energies of substrates, and the profiles of the reaction coordinates, offering a molecular-level understanding that complements experimental findings.

Heterogenization and Immobilization Strategies for this compound Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem, facilitating catalyst recovery and reuse.

For catalysts derived from this compound, several immobilization strategies could be envisaged. One common approach involves modifying the ligand with a functional group that can be covalently attached to a solid support, such as silica, alumina, or a polymer resin. Another method is the encapsulation of the metal complex within the pores of a porous material like a metal-organic framework (MOF) or a zeolite.

A study on a copper-supported zinc ferrite (B1171679) nanocatalyst demonstrated a successful strategy for the heterogenization of a related system for the synthesis of bis(pyrazolyl)methanes. researchgate.net The catalyst was prepared by anchoring a copper complex onto silica-coated magnetic nanoparticles, which allowed for easy separation using an external magnet and showed good reusability for at least five cycles. researchgate.net

Table 3: Potential Heterogenization Strategies

Support MaterialImmobilization MethodAdvantages
Silica (SiO₂)Covalent attachment via functionalized linkers.High surface area, thermal and mechanical stability.
Alumina (Al₂O₃)Surface adsorption or covalent bonding.Good thermal stability and Lewis acidity.
Polymeric ResinsCovalent linking to the polymer backbone.Tunable properties and high loading capacity.
Magnetic NanoparticlesAnchoring of the complex onto the surface.Facile separation using a magnetic field.
Metal-Organic Frameworks (MOFs)Encapsulation or post-synthetic modification.High porosity and tunable pore environment.

Supramolecular Architectures and Functional Materials Incorporating Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design and synthesis of coordination polymers and MOFs are predicated on the self-assembly of metal ions or clusters with organic ligands. Pyrazole-containing ligands are frequently employed in this field due to their versatile coordination modes. In principle, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine could act as a flexible N-donor ligand, bridging metal centers to form one-, two-, or three-dimensional networks. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures.

While numerous coordination polymers and MOFs have been constructed using various bis(pyrazole) derivatives, specific examples incorporating this compound are not prominently featured in the existing literature. The structural diversity of the resulting frameworks would be influenced by the coordination geometry of the chosen metal ion, the flexibility of the ligand, and the reaction conditions.

Role of Non-Covalent Interactions in Self-Assembly Processes

A detailed analysis of the specific non-covalent interactions governing the self-assembly of this compound-based structures would require crystallographic data, which is not currently available in the public domain.

Potential Applications in Gas Sorption and Separation

Metal-organic frameworks are renowned for their high porosity and tunable pore environments, making them promising candidates for gas sorption and separation applications. nih.govresearchgate.net The efficiency of a MOF for a particular gas separation is dependent on factors such as pore size, pore shape, and the presence of specific functional groups that can interact with gas molecules. The amine functionality in this compound could potentially enhance the affinity of a resulting MOF for acidic gases like CO2 through specific host-guest interactions.

However, without experimental data on MOFs constructed from this specific ligand, any discussion of its gas sorption properties remains speculative. The performance of such materials would need to be evaluated through gas adsorption measurements, which have not been reported for this compound-based frameworks.

Integration into Responsive and Smart Materials

Responsive or "smart" materials are materials that can change their physical or chemical properties in response to external stimuli, such as light, temperature, or the presence of a chemical analyte. The incorporation of flexible ligands into coordination polymers or MOFs can impart a degree of structural dynamism, allowing the framework to respond to external triggers.

The development of smart materials based on this compound would depend on its ability to form dynamic supramolecular structures. Research in this area for this particular compound is not yet evident in the scientific literature.

Computational and Theoretical Studies on Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine and Its Metal Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational research on coordination compounds due to its favorable balance between accuracy and computational cost. For bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its metal complexes, DFT calculations are instrumental in determining their ground-state electronic structures and optimizing their three-dimensional geometries.

The electronic structure analysis derived from DFT calculations offers insights into the distribution of electrons within the molecule. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the chemical reactivity and electronic transitions of the complex. The nature of the metal-ligand bond can also be dissected through population analysis, revealing the extent of covalent and electrostatic contributions.

Table 1: Selected Optimized Geometrical Parameters for a [Cu(this compound)Cl₂] Complex from DFT Calculations

ParameterCalculated Value
Cu-N(pyrazolyl) bond length (Å)2.01 - 2.03
Cu-N(amine) bond length (Å)2.05
Cu-Cl bond length (Å)2.25 - 2.28
N-Cu-N bond angle (°)85.0 - 95.0
Cl-Cu-Cl bond angle (°)98.0 - 102.0

Note: The values in this table are representative and may vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand flexibility, and the interactions of the complex with its environment, such as a solvent.

For this compound complexes, MD simulations can reveal the flexibility of the ligand backbone and the dynamic nature of the coordination sphere. This is particularly important for understanding how the complex behaves in solution, where solvent molecules can interact with the metal center and the ligand. These simulations can track the fluctuations in bond lengths and angles over time, providing a more realistic representation of the complex's behavior than a static geometry optimization.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound and its metal complexes, these predictions are crucial for interpreting experimental spectra.

TD-DFT calculations can be used to simulate the electronic absorption spectra (UV-Vis) of these complexes. By calculating the energies of electronic transitions and their corresponding oscillator strengths, researchers can assign the observed absorption bands to specific electronic transitions, such as d-d transitions localized on the metal center or ligand-to-metal charge transfer (LMCT) bands.

Furthermore, computational methods can aid in the interpretation of vibrational spectra (infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the observed spectral bands to specific vibrational modes of the molecule. This can be particularly useful for identifying the coordination of the ligand to the metal center through shifts in the vibrational frequencies of the pyrazolyl and amine groups.

Elucidation of Reaction Mechanisms and Energy Profiles for Catalytic Processes

For catalytic processes involving complexes of this compound, DFT calculations can be used to investigate the step-by-step mechanism of a reaction, for example, an oxidation or a polymerization reaction. This involves locating the structures of all stationary points along the reaction coordinate and calculating their relative energies. The calculated activation energies for different possible pathways can help to determine the most likely reaction mechanism. This detailed mechanistic understanding is essential for optimizing reaction conditions and for the rational design of more efficient catalysts.

Ligand Field Theory and Molecular Orbital Analysis for Metal-Ligand Bonding

To gain a deeper understanding of the bonding between the metal ion and the this compound ligand, a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) analysis is often employed. LFT provides a qualitative description of the splitting of the metal d-orbitals in the presence of the ligand field, which is useful for explaining the electronic spectra and magnetic properties of the complex.

A more detailed and quantitative picture is provided by MO analysis, which is a direct output of DFT calculations. The MO diagram of a complex shows the energy levels of the molecular orbitals and their composition in terms of atomic orbitals from the metal and the ligand. This analysis reveals the nature of the frontier orbitals (HOMO and LUMO) and provides a detailed description of the metal-ligand bonding interactions, including the sigma-donating and pi-accepting/donating capabilities of the ligand.

Rational Design of Modified this compound Ligands via Computational Approaches

One of the most exciting applications of computational chemistry in this field is the rational design of new ligands with improved properties. By understanding the structure-property relationships through computational studies, researchers can propose modifications to the this compound scaffold to enhance its performance in specific applications, such as catalysis or materials science.

For example, computational methods can be used to screen a library of virtual ligands with different substituents on the pyrazole (B372694) rings or the amine backbone. By calculating key properties of the corresponding metal complexes, such as their stability, electronic properties, and the energy barriers for catalytic reactions, it is possible to identify promising candidates for synthesis and experimental testing. This in silico design approach can significantly accelerate the discovery of new and improved ligands and their metal complexes, saving time and resources compared to a purely experimental trial-and-error approach.

Emerging Research Avenues and Future Perspectives in Bis 1 Methyl 1h Pyrazol 5 Yl Methyl Amine Chemistry

Development of Next-Generation Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern chemistry. Metal complexes incorporating bis(pyrazolyl)methane-type ligands have demonstrated significant catalytic activity in a variety of organic transformations. The unique steric and electronic properties of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine make it a promising candidate for the development of next-generation catalytic systems.

Research into related bis(pyrazolyl)methane complexes has shown their efficacy in polymerization reactions. For instance, zinc(II) complexes bearing N',N'-bis((1H-pyrazol-1-yl)methyl)amines have been investigated for the ring-opening polymerization of rac-lactide, yielding heterotactic polylactide. researchgate.net Similarly, cobalt(II) complexes with related ligands have shown high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of a cocatalyst. researchgate.net Future research could focus on employing this compound in similar polymerization reactions, with the methyl substituents on the pyrazole (B372694) rings potentially influencing the stereoselectivity and activity of the resulting catalysts.

Furthermore, the field of oxidation catalysis presents a significant opportunity for this ligand. Uranyl complexes supported by bis(pyrazolyl)methane ligands have been shown to catalyze the oxidation of catechol to quinone, mimicking the activity of catechol oxidase. nih.gov Copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have also demonstrated activity in both chemical and electrochemical water oxidation. rsc.org The electron-donating nature of the methyl groups in this compound could enhance the catalytic activity of its metal complexes in various oxidation reactions.

A plausible area of investigation is the use of nanocomposites incorporating this ligand for catalytic applications. For example, a poly(aniline-co-melamine)@MnFe2O4 nanocatalyst has been successfully used for the synthesis of 4,4′-(arylmethylene) bis (1H-pyrazole-5-ol) derivatives. nih.gov Immobilizing this compound or its metal complexes on such magnetic nanoparticles could lead to highly active, stable, and reusable catalysts for green chemical processes.

Table 1: Potential Catalytic Applications for this compound Complexes

Catalytic Reaction Potential Metal Center Key Research Focus
Ring-Opening Polymerization of Lactide Zinc(II), Magnesium(II) Control of polylactide stereochemistry and molecular weight.
Polymerization of Methyl Methacrylate Cobalt(II), Iron(II) Achieving high syndiotacticity and catalytic activity.
Catechol Oxidation Copper(II), Uranyl(VI) Mimicking catechol oxidase activity for green oxidation processes.
Water Oxidation Copper(I), Ruthenium(II) Development of efficient catalysts for artificial photosynthesis.

Exploration of Novel Coordination Geometries and Oxidation States

The coordination chemistry of bis(pyrazolyl)methane ligands is rich and varied, with the ability to form complexes with a wide range of transition metals. The specific structure of this compound, with its tridentate NNN donor set, allows for the formation of stable complexes with various coordination geometries.

Studies on related ligands have revealed a propensity for forming five-coordinate distorted square pyramidal or trigonal bipyramidal geometries with metals like Co(II) and Zn(II). researchgate.net The crystal structure of a Co(II) complex with N,N-bis{(1-pyrazolyl)methyl}aniline shows a tetrahedral geometry. researchgate.net The steric bulk and electronic influence of the methyl groups on the pyrazole rings of this compound could lead to the stabilization of unusual coordination numbers and geometries. For example, the ligand's flexibility might allow it to accommodate larger metal ions or stabilize complexes in higher or lower oxidation states than are typically observed.

The synthesis and characterization of complexes with a variety of transition metals, lanthanides, and actinides would be a fruitful area of research. nih.govacs.org The investigation of the resulting structures by single-crystal X-ray diffraction would provide valuable insights into the ligand's coordination behavior. For instance, the formation of mononuclear, binuclear, or even polymeric structures could be explored, depending on the metal-to-ligand ratio and the nature of the counter-ions. nih.gov

Furthermore, the ligand's ability to stabilize different oxidation states of a coordinated metal ion is a key area for future studies. The electronic properties of the ligand, influenced by the methyl groups, could be tuned to favor specific oxidation states, which is crucial for the design of redox-active molecules and catalysts. Electrochemical studies, such as cyclic voltammetry, would be instrumental in determining the redox potentials of the metal complexes and understanding the electronic communication between the metal center and the ligand.

Integration into Advanced Functional Devices and Nanosystems

The unique photophysical and electronic properties of metal complexes make them attractive components for advanced functional materials and devices. The incorporation of this compound into such systems is a promising, yet largely unexplored, research direction.

One potential application lies in the development of molecular materials with interesting magnetic or optical properties. The coordination of paramagnetic metal ions to this ligand could lead to single-molecule magnets or materials with interesting spin-crossover behavior. The synthesis of coordination polymers or metal-organic frameworks (MOFs) using this ligand as a building block could result in materials with applications in gas storage, separation, or sensing. eiu.edu

The integration of this compound-based complexes into nanosystems is another exciting avenue. For example, these complexes could be used as sensitizers in dye-sensitized solar cells (DSSCs), where their role would be to absorb light and inject electrons into a semiconductor material. The tuning of the ligand's electronic structure through modification of the pyrazole rings could optimize the light-harvesting properties of the resulting complexes.

Furthermore, the development of chemosensors for the detection of specific ions or molecules is a possibility. The coordination of a metal ion to the ligand could be designed to be reversible, with a detectable change in a physical property (e.g., color or fluorescence) upon binding to a target analyte. Pyrazole derivatives have been noted for their potential in chemosensing applications. smolecule.com

Bio-inspired and Biomimetic Applications

The structural and functional mimicry of the active sites of metalloenzymes is a major goal in bioinorganic chemistry. The NNN-tridentate coordination environment provided by this compound makes it an excellent candidate for modeling the active sites of various metalloproteins.

A significant area of interest is the development of synthetic models for copper-containing enzymes, such as tyrosinase and catechol oxidase. eiu.edu The active sites of these enzymes often feature copper ions coordinated by histidine residues. The pyrazole rings of the ligand are good structural mimics of the imidazole (B134444) side chain of histidine. The synthesis of copper complexes with this compound and the study of their reactivity towards substrates like catechols and phenols could provide valuable insights into the mechanisms of these enzymes. nih.gov

Moreover, the potential biological activity of complexes with this ligand is an important research direction. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial activities. smolecule.com The coordination of metal ions to this compound could enhance its biological efficacy. For example, the resulting complexes could be screened for their cytotoxicity against various cancer cell lines or their activity against pathogenic bacteria and fungi. acs.org

Table 2: Potential Bio-inspired and Biomimetic Applications

Target System Metal Ion Research Goal
Catechol Oxidase/Tyrosinase Mimics Copper(II) Catalytic oxidation of catechols and phenols.
Models for Non-Heme Iron Enzymes Iron(II)/Iron(III) Study of oxygen activation and substrate oxidation.
Anticancer Agents Copper(II), Platinum(II), Ruthenium(II) Investigation of cytotoxicity and mechanism of action.

Synergistic Approaches Combining Synthesis, Spectroscopy, and Computation

To fully unlock the potential of this compound, a multidisciplinary approach that combines synthetic chemistry, advanced spectroscopic techniques, and computational modeling is essential. This synergistic strategy allows for a deeper understanding of the structure-property-activity relationships of the resulting metal complexes.

The synthesis of a series of complexes with systematically varied metal ions and coligands will provide a platform for comparative studies. nih.gov Detailed characterization using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry will be crucial for elucidating the solid-state and solution structures of these compounds. energetic-materials.org.cnmdpi.comresearchgate.net

Spectroscopic methods, including UV-Vis, fluorescence, and infrared spectroscopy, can provide valuable information about the electronic structure and bonding within the complexes. mdpi.com For paramagnetic complexes, techniques like electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements will be indispensable for probing the magnetic properties.

Computational chemistry, particularly density functional theory (DFT), can play a vital role in complementing experimental findings. DFT calculations can be used to predict the geometric and electronic structures of the complexes, calculate spectroscopic parameters, and elucidate reaction mechanisms. mdpi.com The combination of experimental and theoretical data will provide a comprehensive picture of the factors governing the behavior of these systems, accelerating the design of new materials and catalysts with desired properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.